molecular formula C9H7Cl2N3O3S B2906536 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole CAS No. 2058515-62-9

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole

Cat. No.: B2906536
CAS No.: 2058515-62-9
M. Wt: 308.13
InChI Key: GWPGAOXTPJVVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound known for its unique structure and potential applications in various fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a dichloromethoxyphenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dichloromethoxyphenyl intermediate: This step involves the chlorination of a methoxyphenyl compound to introduce chlorine atoms at the 3 and 4 positions.

    Sulfonylation: The dichloromethoxyphenyl intermediate is then reacted with a sulfonyl chloride reagent to introduce the sulfonyl group.

    Triazole ring formation: The final step involves the cyclization of the sulfonylated intermediate with a suitable nitrogen source to form the 1,2,4-triazole ring.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition or modulation of protein function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-mesitylpiperazine: This compound features a piperazine ring instead of a triazole ring, leading to different chemical properties and applications.

    1-((3,4-dichloro-2-methoxyphenyl)sulfonyl)-4-(2,5-dimethylphenyl)piperazine: Another similar compound with a piperazine ring and additional methyl groups on the phenyl ring, affecting its reactivity and biological activity.

The uniqueness of this compound lies in its triazole ring, which imparts distinct chemical and biological properties compared to its piperazine analogs.

Properties

IUPAC Name

1-(3,4-dichloro-2-methoxyphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N3O3S/c1-17-9-7(3-2-6(10)8(9)11)18(15,16)14-5-12-4-13-14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPGAOXTPJVVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.